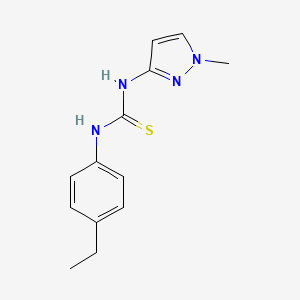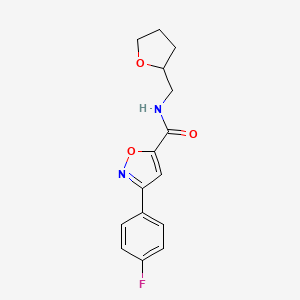![molecular formula C20H19NO3 B4846199 2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4846199.png)
2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione, commonly known as API, is a synthetic compound extensively used in scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various studies.
Wirkmechanismus
API acts as a competitive inhibitor of the enzymes it targets. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity. The exact mechanism of inhibition may vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
API has shown various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, API has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
API has several advantages for lab experiments, including its high potency and specificity for certain enzymes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, API may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for API research. One potential direction is to explore its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective inhibitors of the enzymes targeted by API may improve its efficacy and reduce potential side effects. Finally, the use of API in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
API has been extensively used in scientific research, particularly in the field of enzyme inhibition. It has shown potent inhibitory activity against several enzymes, including but not limited to, glycogen synthase kinase-3β, cyclin-dependent kinase 5, and tubulin polymerization. These enzymes play crucial roles in various cellular processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, cancer, and neurodegenerative disorders. Therefore, API has been studied extensively for its potential therapeutic applications in these diseases.
Eigenschaften
IUPAC Name |
2-[3-(2-prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-8-15-9-3-6-12-18(15)24-14-7-13-21-19(22)16-10-4-5-11-17(16)20(21)23/h2-6,9-12H,1,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDCBJOUAWTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)

![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)

![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4846159.png)
![3-butyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846170.png)
![7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4846182.png)



![4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4846221.png)

![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)